3-(Difluoromethoxy)pyridine
CAS No.: 1209729-90-7
Cat. No.: VC5731131
Molecular Formula: C6H5F2NO
Molecular Weight: 145.109
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1209729-90-7 |
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Molecular Formula | C6H5F2NO |
Molecular Weight | 145.109 |
IUPAC Name | 3-(difluoromethoxy)pyridine |
Standard InChI | InChI=1S/C6H5F2NO/c7-6(8)10-5-2-1-3-9-4-5/h1-4,6H |
Standard InChI Key | IUTBESJQBGXNPC-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)OC(F)F |
Introduction
Structural and Molecular Characteristics
The core structure of 3-(difluoromethoxy)pyridine consists of a six-membered aromatic pyridine ring with a difluoromethoxy (-OCF₂H) substituent at the third carbon. This substitution introduces significant electronic effects due to the electron-withdrawing nature of fluorine atoms, altering the ring's reactivity and interaction potential.
Molecular Formula and Weight
While the exact molecular formula for 3-(difluoromethoxy)pyridine is C₆H₅F₂NO (theoretical molecular weight: 159.11 g/mol), closely related compounds exhibit comparable metrics:
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3-(Difluoromethoxy)-2-pyridinamine: C₆H₆F₂N₂O (160.12 g/mol)
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2-Chloro-3-(difluoromethoxy)pyridine: C₆H₄ClF₂NO (195.56 g/mol)
The difluoromethoxy group's influence on molecular weight and polarity is evident across these derivatives, with logP values ranging from 1.31 (piperidine derivative) to 1.85 (pyridinamine analogue) , suggesting moderate lipophilicity.
Spectroscopic and Computational Data
Structural analogs provide benchmarks for predicting spectroscopic features:
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¹⁹F NMR: The difluoromethoxy group typically exhibits resonances between -80 to -85 ppm, as observed in 2-chloro-3-(difluoromethoxy)pyridine .
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Mass Spectrometry: Exact mass calculations for derivatives like 3-(difluoromethoxy)-2-fluoropyridine (163.10 g/mol) align with theoretical values within 0.01 Da, underscoring analytical precision.
Synthetic Pathways and Optimization
The synthesis of difluoromethoxy-substituted pyridines generally proceeds via nucleophilic substitution or palladium-catalyzed coupling reactions.
Nucleophilic Displacement
For 2-chloro-3-(difluoromethoxy)pyridine, chlorine at the 2-position is displaced using difluoromethoxide ions under anhydrous conditions . Yield optimization (reported up to 96% purity ) requires strict temperature control (-20°C to 0°C) and inert atmospheres to prevent hydrolysis.
Catalytic Fluorination
In 3-(difluoromethoxy)-2-fluoropyridine, fluorination at the 2-position is achieved using Selectfluor® or XeF₂, with yields dependent on solvent polarity (acetonitrile > DMF) . Side products like over-fluorinated species are minimized by stoichiometric reagent ratios.
Physicochemical Properties and Stability
Solubility and Formulation
Derivatives exhibit limited aqueous solubility, necessitating co-solvents for biological testing:
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2-Chloro-3-(difluoromethoxy)pyridine: Soluble in DMSO (≥10 mM), ethanol (∼5 mM) .
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Piperidine analogue: Stable in aqueous buffers (pH 2–9) for 48 hours at 25°C .
Freeze-thaw cycles degrade solutions >3 months old, prompting recommendations for aliquoted storage at -80°C .
Thermal Stability
Differential scanning calorimetry (DSC) of 2-chloro-3-(difluoromethoxy)pyridine shows decomposition onset at 215°C , while the piperidine variant remains stable up to 190°C . These data suggest that the pyridine backbone enhances thermal resilience compared to saturated heterocycles.
Pharmaceutical and Industrial Applications
Drug Intermediate Utility
The 3-(difluoromethoxy)pyridine scaffold is prevalent in kinase inhibitors and antiviral agents:
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2-Chloro-3-(difluoromethoxy)pyridine: Key intermediate in Janus kinase (JAK) inhibitors under clinical trials for autoimmune disorders .
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3-(Difluoromethoxy)-2-fluoropyridine: Building block for fluorinated nicotinic acetylcholine receptor modulators .
Agrochemical Relevance
Introducing difluoromethoxy groups into pyridine-based herbicides enhances membrane permeability and metabolic stability. Field trials for analogues demonstrate 20–30% improved pest resistance compared to non-fluorinated counterparts .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure derivatives for chiral drug candidates.
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Green Chemistry: Replacing halogenated solvents with ionic liquids in fluorination steps .
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Polymer Compatibility: Exploring incorporation into conductive polymers for organic electronics.
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